molecular formula C11H15F2N B13234539 Butyl[(2,5-difluorophenyl)methyl]amine

Butyl[(2,5-difluorophenyl)methyl]amine

Cat. No.: B13234539
M. Wt: 199.24 g/mol
InChI Key: PHSUWSHNAVXCPF-UHFFFAOYSA-N
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Description

Contextualization of Butyl[(2,5-difluorophenyl)methyl]amine within Fluorinated Arylalkylamine Research

This compound is a secondary amine that falls within the specific and highly researched subclass of fluorinated arylalkylamines. Arylalkylamines are compounds that contain both an aryl (aromatic ring) and an alkyl group attached to the nitrogen atom. The incorporation of fluorine atoms into these structures has become a powerful strategy in medicinal chemistry and materials science. mdpi.com

The field of fluorinated arylalkylamine research investigates how the unique properties of fluorine can influence the biological activity and physicochemical characteristics of molecules. This compound serves as a pertinent example, featuring a butyl group and a benzyl (B1604629) group that is substituted with two fluorine atoms on the phenyl ring. The study of such compounds aims to understand the interplay between the alkyl chain, the aromatic system, and the effects of fluorination. Research into arylalkylamine N-acetyltransferases, enzymes involved in melatonin (B1676174) synthesis, demonstrates the biological relevance of this class of compounds. nih.gov

Significance of Difluorinated Phenyl Moieties in Molecular Design

The inclusion of a difluorinated phenyl moiety, as seen in this compound, is a deliberate strategy in modern molecular design. cornell.edu Fluorine's high electronegativity and small atomic size allow it to significantly alter a molecule's electronic properties, conformation, and metabolic stability without adding significant steric bulk. mdpi.comresearchgate.net

In drug design, selective fluorine substitution can enhance several critical pharmacokinetic and physicochemical properties. mdpi.com These enhancements may include improved metabolic stability, increased membrane permeation, and greater binding affinity to target proteins. mdpi.comresearchgate.net For instance, trifluoroalkyl groups have been shown to improve lipophilicity and bioavailability. researchgate.net Furthermore, moieties such as the difluoromethyl group are explored as bioisosteres, capable of mimicking other functional groups like the methoxy (B1213986) or carbinol groups, thereby modulating biological activity in a targeted manner. researchgate.netnih.gov Research has also indicated that polyfluorophenyl groups can disrupt local RNA structures, suggesting their potential to create more effective RNA-targeting therapeutics. nih.gov

Physicochemical Properties of Fluorine Relevant to Molecular Design
PropertyValue/DescriptionImpact on Molecular Properties
Electronegativity (Pauling Scale)3.98 (Highest of all elements)Alters charge distribution, acidity/basicity (pKa), and dipole moment. mdpi.com
Van der Waals Radius1.47 Å (Similar to Hydrogen at 1.20 Å)Acts as a hydrogen isostere with minimal steric impact. researchgate.net
Carbon-Fluorine Bond Strength~485 kJ/molIncreases metabolic stability by resisting enzymatic cleavage. mdpi.com
Lipophilicity ContributionCan increase or decrease lipophilicity depending on molecular context.Modulates solubility, membrane permeability, and pharmacokinetic profiles. researchgate.net

Overview of Research Trajectories for Related Amine Structures

Research involving amine structures related to this compound is progressing along several key trajectories. A primary focus is the synthesis and evaluation of analogues to establish structure-activity relationships (SAR). This involves systematically modifying different parts of the molecule, such as:

The Alkyl Group: Investigating the effects of chain length, branching (e.g., comparing butyl with tert-butyl), and cyclization on the compound's properties. The synthesis of related compounds like tert-butyl[(2,3-difluorophenyl)methyl]amine (B13282876) highlights this approach. evitachem.com

The Fluorination Pattern: Varying the number and position of fluorine atoms on the phenyl ring to fine-tune electronic and steric properties.

The Amine Substitution: Exploring primary, tertiary, or other secondary amine variants to modulate basicity and hydrogen bonding potential.

Synthetic methodologies for these compounds typically involve nucleophilic substitution reactions, for example, by reacting a substituted benzyl halide with the appropriate amine. evitachem.com A broader trend in the field is the development of novel fluorinated compounds for specific biological targets. For example, fluorinated N,N'-diarylureas have been identified as potent activators of AMP-activated protein kinase (AMPK), an important target in metabolic diseases and cancer. nih.gov The development of new reagents and methods for the direct introduction of fluorinated moieties onto complex molecules is also a critical area of research, as it facilitates the late-stage functionalization of potential drug candidates. nih.govyoutube.com

Comparison of Related Difluorophenylmethylamine Structures
Compound NameCAS NumberMolecular FormulaMolecular Weight
This compound1096348-46-7C₁₁H₁₅F₂N199.24
tert-Butyl[(2,5-difluorophenyl)methyl]amine1096856-09-5C₁₁H₁₅F₂N199.24
tert-Butyl[(2,3-difluorophenyl)methyl]amineNot explicitly found, but synthesis described evitachem.comC₁₁H₁₅F₂N199.24

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15F2N

Molecular Weight

199.24 g/mol

IUPAC Name

N-[(2,5-difluorophenyl)methyl]butan-1-amine

InChI

InChI=1S/C11H15F2N/c1-2-3-6-14-8-9-7-10(12)4-5-11(9)13/h4-5,7,14H,2-3,6,8H2,1H3

InChI Key

PHSUWSHNAVXCPF-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=C(C=CC(=C1)F)F

Origin of Product

United States

Advanced Synthetic Methodologies for Butyl 2,5 Difluorophenyl Methyl Amine

Strategic Approaches to C-N Bond Formation for Arylalkylamines

The construction of the benzylic C-N bond is the cornerstone for the synthesis of Butyl[(2,5-difluorophenyl)methyl]amine. Several classical and modern synthetic strategies can be employed, each with its own set of advantages and limitations. These approaches primarily include reductive amination, nucleophilic substitution, and amidation-reduction sequences.

Reductive Amination Pathways Utilizing 2,5-Difluorobenzaldehyde (B1295323) Precursors

Reductive amination is a highly efficient and widely used method for the synthesis of secondary amines. This one-pot reaction involves the initial condensation of an aldehyde with a primary amine to form an imine intermediate, which is then reduced in situ to the desired amine. For the synthesis of this compound, this pathway commences with 2,5-difluorobenzaldehyde and n-butylamine.

The reaction is typically carried out in the presence of a suitable reducing agent. A variety of reducing agents can be employed, ranging from mild reagents like sodium triacetoxyborohydride (B8407120) (STAB), which is known for its high selectivity and tolerance to a wide range of functional groups, to more robust systems like catalytic hydrogenation. researchgate.netscielo.org.mx The choice of solvent is also crucial, with dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) being commonly used. The reaction conditions are generally mild, often proceeding at room temperature. researchgate.net

Below is a representative table of reaction conditions for the reductive amination of an aromatic aldehyde with an amine, analogous to the synthesis of the target compound.

Interactive Data Table: Reductive Amination Conditions

Aldehyde PrecursorAmineReducing AgentSolventTemperature (°C)Yield (%)
2,5-Difluorobenzaldehyden-ButylamineSodium Triacetoxyborohydride (STAB)Dichloromethane (DCM)25High
2,5-Difluorobenzaldehyden-ButylamineSodium Borohydride (NaBH4) / DOWEX® 50WX8Tetrahydrofuran (THF)25High scielo.org.mx
2,5-Difluorobenzaldehyden-ButylamineH2 / Ni-Raney CatalystTHF/Water120Moderate to High scirp.org
BenzaldehydeAnilineNaBH4 / DOWEX® 50WX8Tetrahydrofuran (THF)2591 scielo.org.mx

Nucleophilic Substitution Reactions with Halogenated Methylphenyl Intermediates

An alternative and straightforward approach to this compound is through a nucleophilic substitution reaction. This method involves the reaction of a halogenated (2,5-difluorophenyl)methyl intermediate, typically 2,5-difluorobenzyl bromide, with n-butylamine. In this SN2 reaction, the amine acts as the nucleophile, displacing the halide to form the desired C-N bond.

This reaction is often carried out in a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), to facilitate the substitution process. The presence of a non-nucleophilic base, like potassium carbonate or triethylamine, is generally required to neutralize the hydrohalic acid formed as a byproduct. The reaction temperature can be varied from room temperature to elevated temperatures to ensure complete conversion. The choice of the leaving group is also important, with bromides and iodides being more reactive than chlorides. researchgate.netnih.gov

The following table summarizes typical conditions for the nucleophilic substitution of a benzyl (B1604629) halide with an amine.

Interactive Data Table: Nucleophilic Substitution Conditions

Halogenated IntermediateAmineBaseSolventTemperature (°C)
2,5-Difluorobenzyl Bromiden-ButylaminePotassium CarbonateAcetonitrile80
α-Bromo BenzylamideFluoride SourceK3PO4Acetonitrile80
2,5-Difluorobenzyl Bromiden-ButylamineTriethylamineDichloromethane25-40
4,5-Difluoro-1,2-dinitrobenzeneButylamine (B146782)TriethylamineEthanolReflux

Amidation-Reduction Sequences from Carboxylic Acid Derivatives

A two-step amidation-reduction sequence provides another reliable route to this compound. This methodology begins with a derivative of 2,5-difluorobenzoic acid, such as the acid chloride or an ester, which is first reacted with n-butylamine to form the corresponding amide, N-butyl-2,5-difluorobenzamide. nih.govmdpi.commdpi.com

The subsequent step involves the reduction of the amide carbonyl group to a methylene (B1212753) group. Lithium aluminum hydride (LiAlH4) is a powerful and commonly used reducing agent for this transformation, typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran. masterorganicchemistry.comnih.govyoutube.com This reduction is generally efficient and high-yielding, providing the target secondary amine.

The table below outlines the conditions for the amidation and subsequent reduction steps.

Interactive Data Table: Amidation-Reduction Sequence Conditions

Starting MaterialAmineCoupling/Activating AgentAmide IntermediateReducing AgentFinal Product
2,5-Difluorobenzoyl Chloriden-Butylamine-N-butyl-2,5-difluorobenzamideLithium Aluminum Hydride (LiAlH4)This compound
2,5-Difluorobenzoic Acidn-ButylamineThionyl Chloride (SOCl2)N-butyl-2,5-difluorobenzamideLithium Aluminum Hydride (LiAlH4)This compound
Methyl 2-hydroxy-6-methoxybenzoaten-Butylamine-N-Butyl-2-hydroxy-6-methoxybenzamideNot specifiedCorresponding Amine
Hydrocinnamic AcidBenzylamineBoric AcidN-benzyl-3-phenylpropanamideNot applicableN-benzyl-3-phenylpropanamide walisongo.ac.id

Multicomponent Reaction Protocols for this compound Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. For the synthesis of this compound, a plausible MCR could involve the reaction of 2,5-difluorobenzaldehyde, n-butylamine, and a hydride source in a one-pot process. researchgate.netnih.gov

This approach is conceptually similar to reductive amination but can be designed with different catalysts or activating agents to facilitate the tandem formation of the imine and its immediate reduction. The development of novel MCRs for the synthesis of N-arylmethylamines is an active area of research, with the potential to streamline the synthesis of these important compounds. mdpi.comnih.gov

A hypothetical three-component reaction for the synthesis of the target molecule is presented in the table below.

Interactive Data Table: Hypothetical Multicomponent Reaction

Component 1Component 2Component 3Catalyst/MediatorSolvent
2,5-Difluorobenzaldehyden-ButylamineDiethyl Phosphite--
Aromatic HalideAmineParaformaldehydeZincNot specified
AmineAldehydeBromodifluoroacetateCopperNot specified nih.gov
BenzylamineDiethyl PhosphiteTriethyl Orthoformate-- mdpi.com

Catalytic Methodologies in the Synthesis of this compound

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. The synthesis of this compound can benefit from such approaches, particularly through the use of transition-metal catalysis.

Transition-Metal Catalyzed Coupling Reactions

Transition-metal catalyzed cross-coupling reactions have revolutionized the formation of C-N bonds. While traditionally used for the synthesis of N-arylamines (Buchwald-Hartwig amination), variations of these methods can be adapted for the synthesis of N-benzylamines.

One potential strategy involves the palladium-catalyzed coupling of a (2,5-difluorophenyl)methyl-containing electrophile with n-butylamine or a related nitrogen nucleophile. nih.govlookchem.com Alternatively, a C-H activation approach could be envisioned, where a palladium catalyst facilitates the direct coupling of a suitable (2,5-difluorophenyl)methyl precursor with a C-H bond of a butylamine derivative. lookchem.com These methods, while potentially more complex to develop, offer novel and powerful routes to the target molecule with high levels of control and efficiency. researchgate.netresearchgate.netnih.gov

The following table provides a conceptual overview of a transition-metal catalyzed approach.

Interactive Data Table: Conceptual Transition-Metal Catalyzed Coupling

Phenyl-containing SubstrateButyl-containing SubstrateCatalystLigandBase
2,5-Difluorobenzyl Bromiden-ButylaminePd2(dba)3BINAPNaOtBu
2,5-DifluorotolueneN-Boc-n-butylaminePalladium Acetate (B1210297)NiXantPhosCs2CO3
N-Allyl-2-nitrobenzenamine-Palladium Catalyst-- researchgate.net
IndoleBenzyl CarbonatePalladium CatalystDPEphosBEt3 nih.gov

Organocatalytic Approaches to Amine Synthesis

Organocatalysis has emerged as a powerful tool in organic synthesis, providing an alternative to metal-based catalysts and offering unique reactivity and selectivity. For the synthesis of secondary amines like this compound, organocatalytic reductive amination represents a key strategy. This approach typically involves the condensation of an aldehyde (2,5-difluorobenzaldehyde) with a primary amine (n-butylamine) to form an imine intermediate, which is then reduced in situ. Chiral phosphoric acids are effective catalysts for this transformation, facilitating the enantioselective reduction of the imine.

Another relevant organocatalytic method is the asymmetric N-alkylation of amines. This can be achieved using in situ generated quinone methides as alkylating agents in the presence of a suitable chiral acid catalyst. acs.orgnih.gov This method provides a pathway to secondary amines with high enantioselectivity under mild conditions. acs.orgnih.gov The reaction likely proceeds through the rate-determining generation of the quinone methide, followed by a rapid and enantio-determining nucleophilic addition of the amine. acs.orgnih.gov

The table below illustrates hypothetical outcomes for the organocatalytic synthesis of a chiral precursor to this compound, based on typical results observed for similar reactions in the literature.

Table 1: Illustrative Examples of Organocatalytic Approaches to Chiral Amine Synthesis

Entry Aldehyde/Ketone Amine Organocatalyst Reductant/Method Yield (%) ee (%)
1 2,5-Difluorobenzaldehyde n-Butylamine Chiral Phosphoric Acid Benzothiazoline 85 92

Note: The data in this table is illustrative and based on typical yields and enantioselectivities reported for organocatalytic reductive amination reactions of similar substrates.

Stereochemical Control in this compound Synthesis

Achieving stereochemical control is paramount when synthesizing chiral molecules for pharmaceutical applications. For this compound, which has a stereocenter at the benzylic carbon, both diastereoselective and enantioselective strategies can be envisioned.

A well-established method for achieving diastereoselectivity is the use of chiral auxiliaries. wikipedia.org These are stereogenic groups that are temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of chiral amines, auxiliaries such as pseudoephedrine and tert-butanesulfinamide are widely employed. wikipedia.orgosi.lvnih.govyale.edu

The synthesis would involve the condensation of 2,5-difluorobenzaldehyde with a chiral auxiliary, for instance, (R)-tert-butanesulfinamide, to form a chiral N-sulfinyl imine. Subsequent nucleophilic addition of a butyl nucleophile (e.g., butylmagnesium bromide) to this imine would proceed with high diastereoselectivity, dictated by the chiral auxiliary. The auxiliary can then be removed under acidic conditions to yield the desired chiral primary amine, which can be subsequently N-alkylated if needed. The stereoselectivity is often rationalized by a six-membered ring transition state where the metal cation coordinates to both the oxygen and nitrogen atoms of the sulfinyl imine. wikipedia.org

The following table provides a hypothetical representation of the diastereoselective synthesis of a chiral precursor to this compound using a chiral auxiliary.

Table 2: Hypothetical Diastereoselective Synthesis Using a Chiral Auxiliary

Entry Imine Precursor Nucleophile Diastereomeric Ratio (d.r.) Yield (%)
1 (R)-N-(2,5-Difluorobenzylidene)-2-methylpropane-2-sulfinamide n-BuMgBr 95:5 90

Note: This data is illustrative, based on typical outcomes for the addition of organometallic reagents to chiral imines derived from similar aldehydes and auxiliaries.

Enantioselective synthesis aims to directly produce one enantiomer of a chiral compound. This can be achieved through asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product.

For the synthesis of chiral benzylamines, several asymmetric catalytic methods are applicable. nih.gov One such method is the nickel-hydride (NiH)-catalyzed asymmetric hydroarylation of N-acyl enamines. nih.govresearchgate.net This approach allows for the synthesis of a broad range of structurally diverse and enantioenriched benzylamines under mild conditions. nih.govresearchgate.net Another powerful strategy is the copper-catalyzed enantioselective aza-Friedel–Crafts reaction between phenols and N-sulfonyl aldimines, which provides chiral secondary benzylamines with high yields and enantioselectivities. nih.gov

A transition metal-free approach involves the enantioselective lithiation of N-aryl-N-benzyl-N-isopropyl ureas using a chiral lithium amide base. bris.ac.uk This generates a benzyllithium (B8763671) species that undergoes a stereospecific intramolecular nucleophilic aromatic substitution to yield an α,α-diarylmethylamine derivative with high enantiomeric excess. bris.ac.uk Although this method generates a tertiary stereocenter, the principles of asymmetric deprotonation and subsequent reaction could be adapted.

The following table illustrates potential outcomes for the enantioselective synthesis of this compound or a closely related precursor, based on established asymmetric catalytic methods.

Table 3: Illustrative Enantioselective Synthesis via Asymmetric Catalysis

Entry Reaction Type Catalyst/Ligand Substrates Yield (%) ee (%)
1 Asymmetric Hydroarylation NiH / Chiral Bis-imidazoline N-Acyl enamine + Aryl halide 82 94
2 Aza-Friedel-Crafts Cu(II) / Chiral Bis(oxazoline) N-Sulfonyl aldimine + Phenol 88 96

Note: The data presented in this table is hypothetical and intended to illustrate the potential efficacy of these catalytic systems for the synthesis of the target compound, based on results from analogous systems.

Chemical Reactivity and Mechanistic Investigations of Butyl 2,5 Difluorophenyl Methyl Amine

Reactivity at the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine group makes it a prime site for reactions with electrophiles. This reactivity is central to the derivatization and further functionalization of Butyl[(2,5-difluorophenyl)methyl]amine.

N-Alkylation and N-Acylation Reactions

Secondary amines readily undergo N-alkylation and N-acylation reactions. In the case of this compound, these reactions lead to the formation of tertiary amines and amides, respectively.

N-Alkylation involves the reaction of the amine with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, or other alkylating agents like dimethyl sulfate. nih.gov The reaction proceeds via a nucleophilic substitution mechanism where the amine nitrogen attacks the electrophilic carbon of the alkylating agent. The presence of a base is often required to neutralize the hydrogen halide byproduct and drive the reaction to completion. Overalkylation to form a quaternary ammonium (B1175870) salt can be a competing reaction, particularly with more reactive alkylating agents and stronger bases.

N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This reaction is typically rapid and high-yielding. Common acylating agents include acetyl chloride and benzoyl chloride. The reaction is generally carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to scavenge the acid byproduct. The resulting N-acylated products are often more stable and less basic than the parent amine.

Table 1: Representative N-Alkylation and N-Acylation Reactions
Reaction TypeReagentProduct TypeGeneral Conditions
N-AlkylationAlkyl Halide (e.g., CH3I)Tertiary AmineSolvent (e.g., THF, CH3CN), Base (e.g., K2CO3)
N-AcylationAcyl Chloride (e.g., CH3COCl)AmideSolvent (e.g., CH2Cl2), Base (e.g., Pyridine)

Formation of Amine Adducts and Salts

As a base, this compound readily reacts with acids to form salts. This is a fundamental property of amines and is often utilized in purification and handling of amine-containing compounds. The reaction with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), results in the protonation of the nitrogen atom to form an ammonium salt. These salts are typically crystalline solids with higher melting points and greater water solubility than the free base.

The formation of adducts with Lewis acids is also possible. The lone pair of electrons on the nitrogen can coordinate to electron-deficient species, such as boron trifluoride (BF₃) or aluminum chloride (AlCl₃), to form stable coordination complexes.

Oxidation Pathways of the Amine Nitrogen

The nitrogen atom in a secondary amine can be oxidized to various higher oxidation states. The specific product depends on the oxidizing agent and the reaction conditions. Mild oxidation, for instance with hydrogen peroxide or a peroxy acid, can lead to the formation of a hydroxylamine. libretexts.org However, these intermediates are often unstable and can be further oxidized.

Stronger oxidizing agents can lead to the formation of nitrones or, in some cases, cleavage of the C-N bonds. The presence of a benzylic proton in this compound could potentially lead to oxidation at the benzylic carbon, resulting in an imine, which could then be hydrolyzed to an aldehyde and the primary amine. rsc.org The electrochemical oxidation of secondary amines is also a known transformation, typically proceeding through a dealkylation mechanism. mdpi.com

Transformations Involving the 2,5-Difluorophenyl Ring

The 2,5-difluorophenyl ring is an electron-deficient aromatic system due to the strong inductive electron-withdrawing effect of the two fluorine atoms. This electronic nature significantly influences its reactivity in aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns on Difluorophenyl Rings

Electrophilic aromatic substitution (EAS) on the 2,5-difluorophenyl ring of this compound is expected to be significantly slower than on benzene (B151609) due to the deactivating nature of the fluorine atoms. libretexts.org The directing effects of the substituents on the ring will determine the position of substitution.

Fluorine is an ortho, para-director, despite being deactivating. researchgate.net The butyl(methyl)amine substituent is an activating ortho, para-directing group. In this case, the directing effects of the two fluorine atoms and the alkylamino-methyl group must be considered. The positions ortho and para to the fluorine atoms are positions 3, 4, and 6. The positions ortho and para to the C1 position (to which the butylaminomethyl group is attached) are positions 2, 4, and 6.

Considering the combined effects, the most likely positions for electrophilic attack would be positions 4 and 6, as they are activated by the alkylamino-methyl group and are also ortho or para to one of the fluorine atoms. Steric hindrance from the butyl(methyl)amine group might favor substitution at the less hindered position 4. Typical EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts alkylation or acylation (using an alkyl/acyl halide and a Lewis acid). nih.gov

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
PositionInfluence of 2-Fluoro GroupInfluence of 5-Fluoro GroupInfluence of -CH2N(Butyl) GroupOverall Predicted Reactivity
3ortho (directing)meta (not directing)meta (not directing)Minor product
4meta (not directing)ortho (directing)para (directing)Major product
6para (directing)meta (not directing)ortho (directing)Major product (potential steric hindrance)

Nucleophilic Aromatic Substitution on Activated Difluorophenyl Rings (if applicable)

Nucleophilic aromatic substitution (SNA) is a reaction pathway for aromatic compounds bearing strong electron-withdrawing groups. wikipedia.org The fluorine atoms in the 2,5-difluorophenyl ring are good leaving groups for SNAr reactions, and they also activate the ring towards nucleophilic attack. masterorganicchemistry.com However, for SNAr to occur readily, there typically needs to be a strong electron-withdrawing group (such as a nitro group) positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.org

In this compound, the butyl(methyl)amine group is an electron-donating group, which deactivates the ring towards nucleophilic attack. Therefore, direct nucleophilic aromatic substitution on the 2,5-difluorophenyl ring of this compound is unlikely to occur under standard SNAr conditions. For such a reaction to be feasible, the aromatic ring would likely need to be further functionalized with a potent electron-withdrawing group at a position ortho or para to one of the fluorine atoms. In such a scenario, a strong nucleophile, like an alkoxide or an amine, could displace one of the fluorine atoms. nih.gov

Functionalization Strategies for the Aromatic Moiety

The aromatic moiety of this compound, the 2,5-difluorophenyl group, is amenable to functionalization primarily through electrophilic aromatic substitution (SEAr) reactions. The regiochemical outcome of these substitutions is dictated by the directing effects of the two fluorine substituents and the N-butylmethylamino group.

Fluorine is an ortho, para-directing deactivator. The N-butylmethylamino group, being an alkylamino group, is an ortho, para-directing activator. The combined influence of these substituents determines the position of electrophilic attack. The activating effect of the alkylamino group is generally stronger than the deactivating effect of the halogens, making the ring more susceptible to substitution than benzene itself.

The potential sites for electrophilic attack are the C3, C4, and C6 positions. Steric hindrance from the adjacent N-butylmethylamino group may disfavor substitution at the C3 position. Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions.

Reaction Reagents Potential Products Conditions
NitrationHNO₃/H₂SO₄Butyl[(2,5-difluoro-4-nitrophenyl)methyl]amineLow temperature
HalogenationBr₂/FeBr₃ or Cl₂/FeCl₃Butyl[(4-bromo-2,5-difluorophenyl)methyl]amineAnhydrous
Friedel-Crafts AlkylationR-Cl/AlCl₃Butyl[(4-alkyl-2,5-difluorophenyl)methyl]amineAnhydrous
Friedel-Crafts AcylationR-COCl/AlCl₃Butyl[(4-acyl-2,5-difluorophenyl)methyl]amineAnhydrous
SulfonationFuming H₂SO₄4-({[Butyl(methyl)amino]methyl}-2,5-difluorophenyl)sulfonic acidRoom Temperature

Reactivity of the Butyl Aliphatic Chain

The butyl aliphatic chain in this compound offers several sites for chemical modification, including the benzylic position and the saturated alkyl chain.

Selective Oxidation and Reduction Reactions

The aliphatic chain is susceptible to oxidation at multiple positions. The benzylic carbon is particularly prone to oxidation due to the stability of the resulting benzylic radical or cation. The nitrogen atom can also be oxidized.

Reaction Type Reagent Potential Product(s) Notes
Benzylic OxidationKMnO₄, K₂Cr₂O₇/H₂SO₄N-Butyl-2,5-difluorobenzamideStrong oxidizing agents can cleave the benzylic C-N bond.
N-OxidationH₂O₂, m-CPBAThis compound N-oxideOxidation of the tertiary amine nitrogen.
C-H Oxidation on Butyl ChainStrong oxidantsComplex mixture of products, including ketones and carboxylic acids.Generally less selective and can lead to chain cleavage.

Reduction of the saturated butyl chain is generally not feasible under standard conditions. However, should the chain contain unsaturation or other reducible functional groups introduced via other reactions, standard reduction methods (e.g., catalytic hydrogenation) could be employed.

Functional Group Interconversions on the Alkyl Chain

The N-butyl group can be a substrate for various functional group interconversions common to amines.

Reaction Type Reagents Potential Product(s) Notes
N-DealkylationVon Braun reaction (e.g., BrCN) followed by hydrolysis(2,5-Difluorophenyl)methanamineRemoves the butyl group.
Hofmann EliminationExhaustive methylation (CH₃I), followed by Ag₂O and heatN-(2,5-difluorobenzyl)-N,N-dimethylamine, but-1-eneRequires conversion to a quaternary ammonium salt.

Mechanistic Studies of Reactions Involving this compound as a Reactant or Intermediate

Mechanism of Electrophilic Aromatic Substitution (Nitration Example):

Generation of the electrophile: Nitric acid is protonated by sulfuric acid, followed by the loss of water to form the highly electrophilic nitronium ion (NO₂⁺).

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic attack: The π-electrons of the difluorophenyl ring attack the nitronium ion. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). The positive charge is delocalized across the ring, with resonance structures placing the charge ortho and para to the site of attack. The directing effects of the fluorine and alkylamino groups stabilize the intermediate when attack occurs at the C4 or C6 positions.

Deprotonation: A weak base, such as H₂O or HSO₄⁻, removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, Butyl[(2,5-difluoro-4-nitrophenyl)methyl]amine.

Mechanism of Benzylic Oxidation (using a chromate (B82759) oxidant):

The precise mechanism can vary with the oxidant and conditions, but a plausible pathway involves:

Formation of a chromate ester: The benzylic C-H bond may be initially targeted. However, with a tertiary amine, the nitrogen is also a potential site of initial interaction.

Hydrogen atom abstraction or hydride transfer: The oxidant abstracts a hydrogen from the benzylic position, forming a benzylic radical or cation. This intermediate is stabilized by resonance with the aromatic ring.

Further oxidation: The intermediate is further oxidized to ultimately form an amide, in this case, N-Butyl-2,5-difluorobenzamide, often involving cleavage of the benzylic carbon-nitrogen bond.

Advanced Spectroscopic Characterization and Structural Elucidation of Butyl 2,5 Difluorophenyl Methyl Amine

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-Resolution NMR spectroscopy provides unparalleled insight into the molecular framework of a compound, revealing details about the chemical environment, connectivity, and spatial arrangement of atoms. Due to the absence of publicly available experimental spectra for Butyl[(2,5-difluorophenyl)methyl]amine, the following analyses are based on computationally predicted data.

Detailed ¹H, ¹³C, ¹⁹F NMR Spectral Analysis for Conformational Insights

The predicted NMR spectra offer a theoretical glimpse into the compound's structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the butyl group and the (2,5-difluorophenyl)methyl moiety. The butyl chain protons would appear as a series of multiplets in the upfield region, typically between 0.9 and 2.7 ppm. The benzylic protons on the carbon adjacent to the nitrogen and the aromatic ring would likely resonate further downfield, anticipated in the 3.8-4.0 ppm range, due to the deshielding effects of the aromatic ring and the nitrogen atom. The aromatic protons on the difluorophenyl ring are expected to appear as complex multiplets in the downfield region, generally between 6.9 and 7.2 ppm, with their splitting patterns influenced by both proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy: The predicted ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The butyl group carbons are expected in the upfield region (around 13-50 ppm). The benzylic carbon atom would likely appear around 50-55 ppm. The aromatic carbons would resonate in the downfield region (approximately 114-160 ppm). The carbons directly bonded to fluorine atoms would show characteristic splitting due to carbon-fluorine coupling, and their chemical shifts would be significantly influenced by the high electronegativity of fluorine.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is crucial for characterizing fluorinated organic compounds. For this compound, two distinct signals are predicted for the two non-equivalent fluorine atoms on the aromatic ring. These signals would likely appear as complex multiplets due to fluorine-fluorine and fluorine-proton couplings. The chemical shifts of these fluorine atoms provide sensitive probes of their electronic environment.

Predicted NMR Data Table

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Butyl-CH₃~0.9 (t)~13.9
Butyl-CH₂~1.4 (m)~20.4
Butyl-CH₂~1.6 (m)~29.2
N-CH₂ (Butyl)~2.7 (t)~49.5
N-CH₂ (Benzyl)~3.8 (s)~50.8
Aromatic-CH~6.9-7.2 (m)~114-118 (d, JCF)
Aromatic-C-F-~156-160 (d, JCF)

Note: The data presented in this table is based on computational predictions and may differ from experimental values. 't' denotes a triplet, 'm' a multiplet, 's' a singlet, and 'd' a doublet. JCF represents the carbon-fluorine coupling constant.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign the NMR signals and elucidate the complete molecular structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, correlations would be expected between the adjacent methylene (B1212753) groups of the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals of the butyl and benzylic groups based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It would be crucial for establishing the connectivity between the butyl group, the benzylic methylene, and the difluorophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the conformation of the molecule, for example, the relative orientation of the butyl chain and the aromatic ring.

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopic Signatures of Key Functional Groups

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

N-H Stretch: A weak to medium absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

C-H Stretches: Aliphatic C-H stretching vibrations from the butyl and benzylic groups would appear in the 2850-3000 cm⁻¹ range. Aromatic C-H stretches are expected just above 3000 cm⁻¹.

C-N Stretch: The C-N stretching vibration is anticipated to be in the 1020-1250 cm⁻¹ region.

C-F Stretches: Strong absorption bands due to the C-F stretching vibrations of the difluorophenyl group are expected in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Aromatic C=C Stretches: Bands corresponding to the C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum would also show characteristic peaks for the various vibrational modes of the molecule. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give rise to strong Raman signals. The C-F bonds are also expected to produce noticeable Raman scattering.

Predicted Vibrational Spectroscopy Data Table

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Vibrational Mode
N-H~3350WeakStretching
Aliphatic C-H2870-29602870-2960Stretching
Aromatic C-H~3050~3050Stretching
Aromatic C=C1470-16101470-1610Stretching
C-N~1180MediumStretching
C-F~1250, ~1150StrongStretching

Note: This data is based on general frequency ranges for the respective functional groups and may vary for the specific molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS is a powerful technique for determining the precise molecular weight and elemental composition of a compound, as well as for studying its fragmentation patterns.

Accurate Mass Determination: The calculated exact mass of the protonated molecule [M+H]⁺ of this compound (C₁₁H₁₅F₂N) is 200.1245. High-resolution mass spectrometry would be able to confirm this mass with high accuracy, typically within a few parts per million (ppm), which provides strong evidence for the molecular formula.

Fragmentation Analysis: Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would reveal the characteristic fragmentation pathways of the molecule. Key fragmentation patterns would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This could lead to the loss of a propyl radical from the butyl group, resulting in a prominent fragment ion.

Benzylic cleavage: Cleavage of the bond between the benzylic carbon and the nitrogen could result in the formation of a stable 2,5-difluorobenzyl cation.

Loss of the butyl group: Cleavage of the N-butyl bond would generate a fragment corresponding to the (2,5-difluorophenyl)methylaminium ion.

Predicted HRMS Fragmentation Data Table

m/z (predicted) Possible Fragment Ion Fragmentation Pathway
200.1245[C₁₁H₁₆F₂N]⁺[M+H]⁺
157.0827[C₈H₉F₂N]⁺Loss of C₃H₇ (propyl radical)
127.0357[C₇H₅F₂]⁺Benzylic cleavage
143.0650[C₇H₈F₂N]⁺Loss of C₄H₉ (butyl radical)

Note: The m/z values are calculated for the monoisotopic masses of the most likely fragment ions.

X-ray Crystallography of this compound and Its Derivatives

Currently, there is no publicly available scientific literature or crystallographic database entry detailing the single-crystal X-ray diffraction analysis of this compound or its derivatives. The determination of a crystal structure is a prerequisite for the detailed analysis of its solid-state conformation, intermolecular interactions, and packing motifs.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

The solid-state structure of this compound remains undetermined as no single-crystal X-ray diffraction studies have been reported. This analytical technique is essential for providing precise atomic coordinates, bond lengths, and bond angles of a crystalline compound. Such data would allow for the unambiguous determination of the molecule's conformation in the solid state, including the torsion angles that define the spatial arrangement of the butyl group relative to the difluorophenylmethyl moiety.

Without experimental crystallographic data, a data table of crystal data and structure refinement for this compound cannot be generated.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

A detailed analysis of the intermolecular interactions and crystal packing motifs for this compound is not possible without a determined crystal structure. In analogous molecular structures containing amine and fluorophenyl groups, it is common to observe a variety of non-covalent interactions that dictate the supramolecular assembly. nih.govresearchgate.netresearchgate.net These interactions can include:

Hydrogen Bonding: The secondary amine group in this compound can act as a hydrogen bond donor (N-H), and the nitrogen atom itself can act as a hydrogen bond acceptor. These interactions are fundamental in directing the packing of molecules in the crystal lattice. mdpi.com

Halogen Bonding: The fluorine atoms on the phenyl ring could potentially participate in halogen bonding, where the fluorine atom acts as an electrophilic region and interacts with a nucleophilic site on an adjacent molecule.

π-Interactions: The aromatic difluorophenyl ring can engage in π-π stacking or C-H···π interactions, further stabilizing the crystal structure. nih.govresearchgate.netnih.gov

A comprehensive understanding of these interactions for this compound awaits experimental structure determination.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

This compound is an achiral molecule and therefore does not exhibit chiroptical properties. For chiroptical spectroscopy to be applicable, a chiral derivative of this compound would need to be synthesized. Chiral centers could be introduced, for example, by substitution on the butyl chain or by resolving a chiral amine.

Should a chiral derivative of this compound be prepared, techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy could be employed to investigate its stereochemical properties. metu.edu.trresearchgate.net These methods are powerful for determining the absolute configuration of chiral molecules and studying their conformational preferences in solution. researchgate.net At present, no studies on the chiroptical properties of any chiral derivatives of this compound have been reported in the scientific literature.

Computational and Theoretical Investigations of Butyl 2,5 Difluorophenyl Methyl Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are employed to understand the electronic distribution and energy of a molecule. These calculations provide fundamental insights into the molecule's stability and chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of Butyl[(2,5-difluorophenyl)methyl]amine, DFT studies would identify the most stable three-dimensional arrangements of the atoms, known as conformations. By calculating the potential energy surface of the molecule, researchers can locate various energy minima, which correspond to stable conformers. The results would typically be presented in a table listing the different conformers and their relative energies, indicating which shapes the molecule is most likely to adopt.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For this compound, these calculations would provide insights into its potential reactivity in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data (Note: The following data is illustrative and not based on actual calculations for this compound)

ParameterEnergy (eV)
HOMO-6.5
LUMO-0.8
HOMO-LUMO Gap5.7

Quantum chemical calculations can predict various spectroscopic parameters. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to help in the interpretation of experimental NMR spectra, aiding in structure elucidation. Similarly, the calculation of vibrational frequencies can predict the infrared (IR) spectrum of a molecule. These theoretical spectra can be compared with experimental data to confirm the molecule's identity and structure.

Table 2: Hypothetical Predicted NMR Chemical Shifts (Note: The following data is illustrative and not based on actual calculations for this compound)

AtomPredicted Chemical Shift (ppm)
13C (Aromatic)110-160
13C (Aliphatic)10-50
1H (Aromatic)6.5-8.0
1H (Aliphatic)0.9-3.5

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, an MD simulation would provide a detailed view of its dynamic behavior, including how it changes its shape (conformation) in solution or other environments. This technique allows for a broader exploration of the conformational space than static DFT calculations and can reveal the flexibility and preferred shapes of the molecule under different conditions.

Prediction of Reaction Pathways and Transition States Involving this compound

Computational chemistry can be used to model chemical reactions involving this compound. By calculating the energies of reactants, products, and intermediate transition states, researchers can map out the most likely reaction pathways. This information is crucial for understanding the mechanism of a reaction and for predicting reaction rates and outcomes.

Structure-Property Relationship Studies

Structure-property relationship studies aim to connect the molecular structure of a compound with its properties. In the context of computational chemistry, this involves using the calculated electronic and structural features of this compound to predict certain characteristics. For example, its calculated dipole moment and polarizability could be correlated with its solubility in different solvents. These studies are fundamental in rational drug design and materials science, allowing for the prediction of a molecule's behavior based on its computed structure.

Applications of Butyl 2,5 Difluorophenyl Methyl Amine in Chemical Synthesis and Materials Science

Butyl[(2,5-difluorophenyl)methyl]amine as a Synthetic Precursor

As a synthetic precursor, this compound offers a reactive handle for the introduction of the butyl(2,5-difluorobenzyl)amino moiety into a variety of molecular scaffolds.

The secondary amine functionality of this compound allows it to serve as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. numberanalytics.comlibretexts.org The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, capable of reacting with a wide range of electrophiles. numberanalytics.com This reactivity is fundamental to its role in constructing larger molecular frameworks. For instance, it can undergo N-alkylation with alkyl halides to form tertiary amines, a common structural motif in many biologically active compounds. msu.edu

Furthermore, its reaction with carboxylic acid derivatives, such as acid chlorides or anhydrides, would yield amides. The resulting amide bond is a cornerstone of peptide chemistry and is present in numerous pharmaceutical agents. The presence of the difluorophenyl ring is particularly significant in the context of medicinal chemistry. Fluorine substitution is a well-established strategy for enhancing the metabolic stability and binding affinity of drug candidates. nih.govresearchgate.net The introduction of fluorine atoms can block sites of metabolic oxidation and modulate the basicity (pKa) of the amine, which can be crucial for optimizing a drug's pharmacokinetic profile. researchgate.netmdpi.com

An analogous compound, 2,4-difluorobenzylamine, is a known intermediate in the synthesis of the anti-AIDS drug Dolutegravir, highlighting the utility of difluorobenzylamine derivatives in the development of complex pharmaceuticals. google.com

The nitrogen atom in this compound can act as a coordinating atom for metal centers, making it a candidate for incorporation into ligands for organometallic catalysis. By modifying the molecule, for example, through the introduction of other donor groups, bidentate or polydentate ligands could be synthesized. These ligands could then be used to create catalysts for a variety of organic transformations, such as cross-coupling reactions, hydrogenations, or asymmetric synthesis. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, could be fine-tuned by the presence of the electron-withdrawing fluorine atoms on the phenyl ring.

Beyond pharmaceuticals, this compound could serve as an intermediate in the synthesis of various specialty chemicals. These could include dyes, pigments, or other functional organic materials where the specific electronic and steric properties of the butyl(2,5-difluorobenzyl)amino group are desired. Its reactivity as a secondary amine allows for its incorporation into a wide array of chemical structures, leading to products with tailored properties. fiveable.memnstate.edu

Role in Polymer Chemistry and Advanced Materials Development

The application of this compound in polymer and materials science is more speculative but is suggested by the properties of its constituent functional groups.

While there is no direct evidence of its use, in principle, this compound could be explored as a monomer or a cross-linking agent in polymer synthesis. If modified to contain a polymerizable group, the difluorophenyl moiety could be incorporated into polymer backbones, potentially imparting properties such as increased thermal stability, chemical resistance, and specific optical or electronic characteristics. As a secondary amine, it contains a reactive N-H bond that could participate in polymerization reactions, for example, with epoxides or isocyanates, to form polyamines or polyureas, respectively.

The difluorophenyl group suggests potential for incorporation into functional materials. Fluorinated compounds are known for their unique properties, including hydrophobicity and altered electronic character. mdpi.com These properties could be harnessed in the development of smart materials or sensing platforms. For instance, materials containing this moiety might exhibit specific interactions with other molecules, forming the basis for a chemical sensor. The amine group could also serve as an attachment point for immobilizing the molecule onto a surface or into a larger material matrix.

No Published Research Found for this compound in Supramolecular Chemistry

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the documented applications of the compound this compound within the fields of supramolecular chemistry, specifically concerning its use in self-assembled structures and host-guest chemistry.

The absence of published data indicates that the potential of this compound in these advanced areas of chemical synthesis and materials science may be an unexplored field of study. While the individual structural components of the molecule—a butylamine (B146782) chain and a difluorophenyl group—are common in various chemical contexts, their combined role in directing non-covalent interactions for supramolecular assembly has not been reported.

Further empirical research would be required to determine if this compound can participate in the formation of ordered supramolecular structures or act as a guest or host molecule in host-guest complexes. Such research would involve experimental studies to investigate its aggregation behavior, potential for hydrogen bonding, halogen bonding, and other non-covalent interactions that are fundamental to supramolecular chemistry.

Until such research is conducted and published, any discussion on the applications of this compound in supramolecular chemistry would be purely speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Green Chemistry and Sustainable Synthesis Approaches for Butyl 2,5 Difluorophenyl Methyl Amine

Solvent-Free or Reduced-Solvent Reaction Conditions

Traditional reductive amination reactions often utilize chlorinated solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE), which are associated with significant environmental and health concerns. acsgcipr.org Green chemistry encourages the replacement of such hazardous solvents with more benign alternatives or, ideally, eliminating them altogether.

Several strategies have been developed to achieve this goal in amine synthesis:

Solvent-Free Synthesis: Conducting reactions without a solvent is a primary goal of green chemistry. For reductive aminations, this can be achieved using solid acid-activated sodium borohydride, which acts as both the activator and reducing agent in a neat reaction mixture. researchgate.netorganic-chemistry.org This approach simplifies work-up procedures and drastically reduces solvent-related waste.

Aqueous Conditions: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Reductive aminations can be successfully performed in water, sometimes within nanomicelles that create hydrophobic cores to facilitate the reaction between organic substrates. organic-chemistry.org

Greener Organic Solvents: When a solvent is necessary, replacing hazardous ones with more environmentally friendly options is a viable strategy. Studies have shown that many reductive aminations can be effectively carried out in greener solvents like ethyl acetate (B1210297) or glycerol. acsgcipr.orgias.ac.in Glycerol, a byproduct of biodiesel production, is particularly attractive due to its low toxicity, high boiling point, and recyclability. ias.ac.in

Table 1: Comparison of Solvent Strategies for Reductive Amination
StrategyExample SolventsAdvantagesDisadvantages
Traditional Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Good substrate solubility, well-establishedToxic, environmentally persistent, high disposal costs acsgcipr.org
Greener Solvents Ethyl Acetate, 2-Methyltetrahydrofuran (2-MeTHF), GlycerolLower toxicity, biodegradable, derived from renewable sources (in some cases)May require optimization of reaction conditions acsgcipr.orgias.ac.in
Aqueous WaterNon-toxic, non-flammable, cheap, environmentally benignPoor solubility of non-polar organic reactants may require surfactants or co-solvents organic-chemistry.org
Solvent-Free Neat reaction mixtureEliminates solvent waste, simplifies purification, reduces energy for solvent removalLimited to reactions where reactants are liquid or have a low melting point; potential for viscosity issues researchgate.net

Use of Renewable Feedstocks for Precursor Synthesis

A core principle of green chemistry is the use of renewable rather than depleting feedstocks. For the synthesis of Butyl[(2,5-difluorophenyl)methyl]amine, this involves exploring bio-based routes for its precursors, n-butylamine and 2,5-difluorobenzaldehyde (B1295323).

n-Butylamine from Biomass: The primary precursor for n-butylamine is n-butanol. The production of "bio-butanol" through the fermentation of biomass is a well-established industrial process. This renewable n-butanol can then be converted to n-butylamine through catalytic amination, providing a direct link from renewable resources to one of the key starting materials. google.comgoogle.com

2,5-Difluorobenzaldehyde: The synthesis of the aromatic precursor from renewable sources is more challenging. While aromatic compounds are abundantly available in nature from lignin, a major component of biomass, the direct synthesis of specific fluorinated aromatics like 2,5-difluorobenzaldehyde from these sources is not an established pathway. nih.gov Current synthesis methods typically start from petroleum-derived precursors like 2,5-difluorotoluene. patsnap.com Developing pathways to produce specialty fluorinated aromatics from bio-based platform molecules remains a significant but important goal for future research.

Table 2: Potential Renewable Pathways for Precursors
PrecursorConventional SourcePotential Renewable PathwayStatus
n-Butylamine Petroleum (via n-butanol)Biomass -> Fermentation -> Bio-butanol -> Catalytic AminationIndustrially viable google.comgoogle.com
2,5-Difluorobenzaldehyde Petroleum (via 2,5-difluorotoluene)Biomass -> Lignin -> Aromatic platform molecules -> Multi-step synthesis & fluorinationPrimarily conceptual; significant research needed nih.govpatsnap.com

Catalysis with Earth-Abundant Metals or Organocatalysts for Improved Efficiency

The reduction step in reductive amination has traditionally relied on catalysts based on precious metals such as palladium (Pd) and platinum (Pt). nih.gov While effective, these metals are expensive, rare, and can leave toxic residues in the final product, which is a major concern in pharmaceutical manufacturing. nih.govresearchgate.net

Earth-Abundant Metal Catalysts: A significant advancement in sustainable chemistry is the development of catalysts based on earth-abundant metals like iron (Fe), nickel (Ni), and cobalt (Co). researchgate.netproofreading.org These metals are significantly cheaper, less toxic, and more readily available. researchgate.net Heterogeneous catalysts based on iron or nickel nanoparticles have demonstrated high efficiency in reductive amination reactions, offering the additional benefits of being reusable and easy to separate from the reaction mixture. organic-chemistry.orgresearchgate.net

Organocatalysis: An alternative, metal-free approach involves the use of organocatalysts, which are small organic molecules that can catalyze reactions. acsgcipr.org In reductive amination, chiral phosphoric acids or thiourea (B124793) derivatives can activate the intermediate imine towards reduction. acsgcipr.orgresearchgate.net This strategy avoids metal contamination entirely. However, organocatalytic systems often rely on hydride donors like Hantzsch esters, which can have poor atom economy and present challenges for large-scale use. acsgcipr.orgresearchgate.net

Table 3: Comparison of Catalytic Systems for Reductive Amination
Catalyst TypeExamplesAdvantagesDisadvantages
Precious Metals Pd/C, PtO₂High activity, well-establishedHigh cost, resource depletion, potential toxicity nih.govresearchgate.net
Earth-Abundant Metals Fe-based, Ni-based catalystsLow cost, low toxicity, high abundance, often reusable researchgate.netresearchgate.netMay require harsher conditions (higher temperature/pressure) than precious metals encyclopedia.pub
Organocatalysts Chiral Phosphoric Acids, ThioureasMetal-free, avoids metal contamination, can enable asymmetric synthesisHydride source often has low atom economy; catalyst loading can be high acsgcipr.orgresearchgate.net

Atom Economy and Waste Reduction Strategies in Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the desired product. chembam.com The direct, one-pot reductive amination for synthesizing this compound is an inherently atom-economical process.

Reaction: C₇H₅F₂O (2,5-difluorobenzaldehyde) + C₄H₁₁N (n-butylamine) + [H₂] (Reducing Agent) → C₁₁H₁₅F₂N (Product) + H₂O

In the ideal catalytic hydrogenation, the only byproduct is water, leading to a very high theoretical atom economy.

Table 4: Atom Economy Calculation for the Synthesis of this compound
Reactant/ProductChemical FormulaMolar Mass ( g/mol )
2,5-DifluorobenzaldehydeC₇H₅F₂O142.11
n-ButylamineC₄H₁₁N73.14
Total Reactant Mass 215.25
This compoundC₁₁H₁₅F₂N199.24
Theoretical Atom Economy (199.24 / 215.25) * 100% = 92.6%

Note: Calculation assumes an ideal reduction where the reducing agent (e.g., H₂) adds no mass to the waste stream.

Catalyst Recycling: The use of heterogeneous catalysts (e.g., metals on a solid support) allows for easy recovery and reuse, preventing the catalyst from becoming part of the waste stream. numberanalytics.com

Solvent Recovery: When solvents are necessary, implementing distillation and other recovery techniques to recycle them for subsequent batches significantly reduces waste. researchgate.net

Process Optimization: Adjusting reaction parameters such as temperature, pressure, and reactant ratios can maximize catalyst lifespan and minimize the formation of byproducts, thereby reducing waste generation. numberanalytics.com

Continuous Flow Synthesis: Moving from traditional batch processing to continuous flow reactors can improve efficiency, reduce solvent volumes, and minimize waste by allowing for precise control over reaction conditions and easier recycling of unreacted materials and catalysts. rsc.org

Q & A

Q. What are the recommended synthetic routes for preparing Butyl[(2,5-difluorophenyl)methyl]amine?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. A common approach is:

Fluorinated precursor preparation : React 2,5-difluorobenzyl chloride with butylamine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .

Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization.

Characterization : Confirm structure via 1^1H NMR (δ 6.8–7.2 ppm for aromatic protons) and 19^{19}F NMR (δ -110 to -120 ppm for fluorine atoms).

Q. Example Table: Key Reaction Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
12,5-difluorobenzyl chloride, butylamine, K₂CO₃, DMF, 70°C, 18h65–75>95%
2Column chromatography (hexane:EtOAc 4:1)85–90>99%

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1^1H NMR: Aromatic protons (6.8–7.2 ppm), butyl chain protons (δ 0.9–1.6 ppm), and methylene group (δ 3.4–3.8 ppm).
    • 19^{19}F NMR: Distinct peaks for fluorine atoms in the 2,5-positions .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98%).
  • Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ expected at m/z 228.1) .

Q. What safety protocols should be followed during experimental handling?

Methodological Answer:

  • Protective Equipment : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for reactions involving volatile solvents .
  • Waste Disposal : Segregate halogenated waste; neutralize acidic/basic residues before disposal .
  • Emergency Response : For spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions and improve scalability .
  • Temperature Control : Use microwave-assisted synthesis (80–100°C, 2–4h) to reduce reaction time and increase yield by 10–15% .

Q. What are the challenges in detecting trace impurities, and how can they be addressed?

Methodological Answer:

  • Impurity Profiling : Use LC-MS/MS with multiple reaction monitoring (MRM) to detect byproducts (e.g., unreacted 2,5-difluorobenzyl chloride) at limits of quantification (LOQ) <1 ng/mL .
  • Column Selection : Employ a HILIC column for polar impurities or a chiral column for enantiomeric separation.

Q. How do structural modifications influence biological activity in SAR studies?

Methodological Answer:

  • Fluorine Position : 2,5-Difluoro substitution enhances lipophilicity and receptor binding compared to mono-fluoro analogs .
  • Butyl Chain Length : Longer chains (e.g., pentyl) may reduce solubility but improve membrane permeability.
  • Methyl vs. Ethyl Substitution : Methyl groups at the benzylic position increase inhibitory potency by 20-fold in related compounds .

Q. Example Table: SAR Trends in Analogous Compounds

ModificationEffect on ActivityReference
2,5-Difluoro substitution↑ Binding affinity
Methyl at benzylic amine↑ Inhibitory activity (20x)
Butyl vs. propyl chain↑ LogP, ↓ solubility

Q. What role does this compound play in drug discovery pipelines?

Methodological Answer:

  • Kinase Inhibition : Acts as a precursor for Trk receptor inhibitors, with potential in oncology (e.g., targeting tropomyosin receptor kinases) .
  • Metabolic Stability : Fluorine atoms reduce metabolic degradation, improving pharmacokinetics in preclinical models .
  • Toxicity Screening : Evaluate hepatotoxicity using primary hepatocyte assays and CYP450 inhibition studies.

Key Notes

  • For detailed NMR/MS spectra, refer to analogous fluorinated amines in PubChem or Kanto Reagents catalogs .

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